N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-4-(PHENYLSULFANYL)BUTANAMIDE HYDROCHLORIDE
Description
N-(6-Chloro-1,3-Benzothiazol-2-yl)-N-[3-(Dimethylamino)Propyl]-4-(Phenylsulfanyl)Butanamide Hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a chlorine atom at the 6-position, a dimethylaminopropyl chain, and a phenylsulfanyl-butylamide moiety. The hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-phenylsulfanylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3OS2.ClH/c1-25(2)13-7-14-26(22-24-19-12-11-17(23)16-20(19)29-22)21(27)10-6-15-28-18-8-4-3-5-9-18;/h3-5,8-9,11-12,16H,6-7,10,13-15H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHYUAIVKPFQQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCCSC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-(phenylsulfanyl)butanamide hydrochloride is a compound of interest due to its potential biological applications. The compound's structure suggests it may exhibit various pharmacological activities, particularly in the realm of medicinal chemistry and drug development.
The molecular formula of the compound is , with a molecular weight of approximately 346.8 g/mol. This compound features a benzothiazole moiety, which is known for its biological activity, including antimicrobial and anticancer properties.
Research indicates that compounds containing benzothiazole derivatives can interact with various biological targets. The proposed mechanisms include:
- Inhibition of Enzyme Activity : Benzothiazole derivatives have been shown to inhibit specific enzymes, which can lead to therapeutic effects in diseases such as cancer and bacterial infections.
- Cellular Uptake and Accumulation : The dimethylamino group may facilitate cellular uptake, enhancing the compound's efficacy.
- Receptor Binding : The structural components allow for potential binding to various receptors, influencing signaling pathways relevant in disease states.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of similar benzothiazole derivatives:
- Antimicrobial Activity : A study demonstrated that compounds with a similar structure inhibited the growth of both Staphylococcus aureus and Escherichia coli, suggesting potential as broad-spectrum antibiotics.
- Anticancer Properties : In vitro tests on human cancer cell lines showed that related compounds induced apoptosis via caspase activation, indicating a potential mechanism for anticancer activity.
- Enzyme Inhibition Studies : Research indicated that benzothiazole derivatives could inhibit specific kinases involved in cancer progression, leading to reduced cell proliferation in treated cultures.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison with a closely related compound from the evidence:
Structural and Functional Comparison
Compound 1: N-(6-Chloro-1,3-Benzothiazol-2-yl)-N-[3-(Dimethylamino)Propyl]-4-(Phenylsulfanyl)Butanamide Hydrochloride
- Core structure : 6-Chloro-1,3-benzothiazole
- Substituents: Dimethylaminopropyl group (improves solubility and membrane permeability).
- Salt form : Hydrochloride (enhances solubility).
Compound 2: N-[3-(Dimethylamino)Propyl]-4-(4-[3-(Trifluoromethyl)Phenyl]-1,3-Thiazol-2-yl)Benzencarboxamide
- Core structure : Benzamide-linked thiazole.
- Substituents: Trifluoromethylphenyl-thiazol (enhances lipophilicity and metabolic stability). Dimethylaminopropyl chain (similar solubility-enhancing group).
- Salt form : Free base (lower solubility compared to hydrochloride salts).
Key Differences and Implications
| Property | Compound 1 | Compound 2 |
|---|---|---|
| Core Pharmacophore | Benzothiazole (electron-withdrawing Cl substituent) | Thiazole (electron-deficient CF₃ group) |
| Amide Linkage | Butanamide with phenylsulfanyl group (flexible, sulfur-mediated reactivity) | Benzamide (rigid, planar structure) |
| Solubility | Higher (hydrochloride salt) | Moderate (free base) |
| Electronic Effects | Chlorine atom may enhance binding to electrophilic targets | CF₃ group increases electron-withdrawing effects and stability |
Research Findings and Data Gaps
While direct studies on Compound 1 are absent in the provided evidence, insights from structural analogs suggest:
Synthetic Accessibility : Benzothiazole derivatives are often synthesized via cyclization of thioamide precursors or Ullmann coupling, as seen in related hydroxamic acid syntheses .
Structure-Activity Relationships (SAR): Chlorine at the 6-position of benzothiazole may increase potency compared to unsubstituted analogs. The dimethylaminopropyl chain likely reduces crystallinity, aiding formulation.
Potential Applications: Anticandidate for inflammatory or oncological targets, though empirical validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
